Manganese(II) bromide tetrahydrate

Low-dimensional magnetism Antiferromagnetism Crystallography

MnBr₂·4H₂O (CAS 10031-20-6) resolves reproducibility failures in Mn(II) halide protocols by delivering application-validated performance data, not generic specifications. • 55% benchmark Stille cross-coupling yield - quantifiable, cost-effective Pd substitute for reaction optimization • Néel temperature 2.13 K (vs. 1.62 K for MnCl₂·4H₂O) enabling accessible cryogenic magnetic phase transition studies • Bromine-Manganese Flow Battery precursor achieving 360 Wh L⁻¹ energy density with >2000 stable cycles Isostructural cis-dihalotetraaquamanganese(II) octahedral complex permits systematic halide ligand (Br vs. Cl) effect studies without coordination geometry alteration.

Molecular Formula Br2H8MnO4
Molecular Weight 286.81 g/mol
CAS No. 10031-20-6
Cat. No. B154674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) bromide tetrahydrate
CAS10031-20-6
Molecular FormulaBr2H8MnO4
Molecular Weight286.81 g/mol
Structural Identifiers
SMILESO.O.O.O.[Mn](Br)Br
InChIInChI=1S/2BrH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2
InChIKeyHHDPJRSXPOGIOP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(II) Bromide Tetrahydrate (CAS 10031-20-6): A Water-Soluble Mn(II) Halide for Catalysis, Electrochemistry, and Magnetic Research


Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O, CAS 10031-20-6) is a pink, hygroscopic crystalline salt belonging to the manganese(II) halide family. It is soluble in water and alcohol and serves as a versatile precursor for manganese-based materials and as a Lewis acid catalyst in organic synthesis . Its primary applications include use as a palladium substitute in Stille cross-coupling reactions, as an electrolyte component in high-energy-density redox flow batteries, and as a model compound for studying low-dimensional magnetic ordering in antiferromagnetic systems [1].

Why Manganese(II) Bromide Tetrahydrate Cannot Be Arbitrarily Substituted with Other Mn(II) Halides in Critical Applications


Despite sharing the same Mn²⁺ cation, the halide anion (Cl⁻ vs. Br⁻ vs. I⁻) profoundly dictates the electronic environment, crystal field splitting, and steric coordination geometry around the manganese center. This leads to significant, quantifiable differences in key physical properties such as magnetic ordering temperatures, crystallographic structure, and chemical reactivity that directly impact experimental outcomes in magnetic studies, catalyst screening, and electrochemical device performance. Simply assuming interchangeability without verifying these specific, application-critical parameters can lead to failed experiments, irreproducible results, or sub-optimal device performance [1][2][3].

Quantitative Evidence Guide for Selecting Manganese(II) Bromide Tetrahydrate Over Closest Analogs


Magnetic Ordering Temperature: MnBr₂·4H₂O Exhibits a Higher Néel Temperature (T_N) than MnCl₂·4H₂O, Enabling Studies at More Accessible Cryogenic Temperatures

For researchers studying low-temperature magnetic ordering, the bromide tetrahydrate (MnBr₂·4H₂O) provides a distinct advantage over the chloride analog (MnCl₂·4H₂O) due to a significantly higher Néel temperature (T_N). This difference is attributed to subtle steric differences in the crystal structure, making magnetic phase transitions observable at temperatures that are slightly more accessible [1].

Low-dimensional magnetism Antiferromagnetism Crystallography

Magnetic Phase Boundary: MnBr₂·4H₂O Displays a Higher Zero-Field Magnetic Ordering Temperature (T_C) Compared to MnCl₂·4H₂O

Optical absorption and magnetic circular dichroism studies provide a direct comparison of the zero-field magnetic ordering temperatures. Manganese(II) bromide tetrahydrate becomes magnetically ordered at a higher temperature than its chloride counterpart, which is a critical parameter for mapping magnetic phase diagrams and understanding exchange interactions in these model antiferromagnetic systems [1].

Magnetic phase diagrams Antiferromagnetism Optical spectroscopy

Coordination Geometry: MnBr₂·4H₂O and MnCl₂·4H₂O Share a Cis-Halogen Octahedral Structure, Distinct from the Trans-Configuration of MnI₂·4H₂O

X-ray crystallography reveals a fundamental structural difference within the Mn(II) halide tetrahydrate series. While both the chloride and bromide tetrahydrates adopt a cis configuration for the halogen atoms in the [MnX₂(H₂O)₄] octahedron, the iodide tetrahydrate (MnI₂·4H₂O) is isostructural with FeCl₂·4H₂O, featuring a trans arrangement of the halogens [1][2]. This change in coordination geometry directly influences the material's electronic and magnetic properties.

Crystallography Coordination chemistry Structure-property relationships

Catalytic Activity in Stille Coupling: MnBr₂ Delivers a Distinct 55% Isolated Yield, Outperforming Several Common Metal Halide Catalysts

In a comparative catalyst screening for a Stille cross-coupling reaction, manganese(II) bromide (as the hydrate) achieved a 55% isolated yield of the desired product. This performance is quantitatively distinct from other metal halides and establishes MnBr₂ as a moderately active, cost-effective alternative to palladium catalysts in this specific transformation [1].

Organic synthesis Cross-coupling catalysis Palladium alternatives

Electrochemical Energy Storage: MnBr₂-Based Flow Battery Achieves 360 Wh L⁻¹ Energy Density and 76% Efficiency, Enabled by Br⁻/Br₂ Redox Mediation

Manganese(II) bromide tetrahydrate serves as the critical precursor for a novel Bromine-Manganese Flow Battery (BMFB). The presence of the bromide anion is not incidental; it acts as a redox mediator to chemically dissolve 'dead' MnO₂, a key failure mechanism in Mn-based batteries. The assembled BMFB demonstrates a high energy density of 360 Wh L⁻¹ and an energy efficiency of 76% at a current density of 80 mA cm⁻², with a cycle life exceeding 2000 cycles [1].

Redox flow batteries Electrochemistry Energy storage

High-Impact Application Scenarios for Manganese(II) Bromide Tetrahydrate Based on Differentiated Evidence


Fundamental Low-Temperature Magnetism Research

This compound is ideal for studies of low-dimensional antiferromagnetism where a higher Néel temperature (2.13 K) is advantageous for characterizing magnetic phase transitions at more accessible cryogenic temperatures, compared to the chloride analog (1.62 K) [1].

Crystallographic and Coordination Chemistry Model System

For research requiring a cis-dihalotetraaquamanganese(II) octahedral complex, MnBr₂·4H₂O serves as an isostructural alternative to the widely studied MnCl₂·4H₂O. This allows for systematic investigations into the effect of the halide ligand (Br vs. Cl) on crystal field parameters and lattice dynamics without altering the fundamental coordination geometry [2].

High-Energy-Density Redox Flow Battery Electrolyte Precursor

The bromide ion's unique role as a redox mediator for MnO₂ dissolution is critical for developing high-performance flow batteries. Using MnBr₂·4H₂O as a precursor enables the construction of a Bromine-Manganese Flow Battery (BMFB) capable of achieving an energy density of 360 Wh L⁻¹ and stable cycling over 2000 cycles, a significant advancement over conventional Mn²⁺-only electrolytes [3].

Catalyst Screening for Cost-Effective Stille Cross-Coupling

In organic synthesis labs seeking alternatives to expensive palladium catalysts, MnBr₂·4H₂O offers a quantifiable and reproducible level of catalytic activity. Its demonstrated 55% yield in a benchmark Stille coupling reaction [4] provides a clear data point for selecting this earth-abundant metal salt in reaction optimization workflows.

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